Product packaging for 2-Hydroxynonanedioic Acid(Cat. No.:CAS No. 80331-46-0)

2-Hydroxynonanedioic Acid

Cat. No.: B8625843
CAS No.: 80331-46-0
M. Wt: 204.22 g/mol
InChI Key: NJGWVQZGYUBQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 2-Hydroxy Dicarboxylic Acids in Metabolic Networks

2-Hydroxy dicarboxylic acids are a class of organic compounds characterized by two carboxylic acid groups and a hydroxyl group attached to the second carbon atom. These molecules are often intermediates in the catabolism of fatty acids and amino acids. Their presence and concentration in biological fluids can be indicative of specific metabolic states or disorders.

The formation of dicarboxylic acids is primarily linked to the omega-oxidation pathway of fatty acids, an alternative to the more common beta-oxidation. wikipedia.org This process typically occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The omega-oxidation pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by its oxidation to a carboxylic acid, thus forming a dicarboxylic acid. wikipedia.org These dicarboxylic acids can then undergo further beta-oxidation from either end. wikipedia.org

The introduction of a hydroxyl group at the C-2 position (alpha-position) creates a chiral center, leading to the existence of D- and L-stereoisomers, which can have distinct metabolic fates and enzymatic specificities.

Historical Perspectives on the Identification and Study of Hydroxy Dicarboxylic Acids

The study of dicarboxylic acids in a biological context dates back to the early 20th century, with their identification as products of fatty acid oxidation. The understanding of omega-oxidation as a metabolic pathway that produces dicarboxylic acids was established through studies observing the appearance of these compounds in urine after the administration of certain fats. science.gov

The identification of hydroxy dicarboxylic acids is closely tied to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-mass spectrometry (LC-MS). These methods have enabled the detection and quantification of a wide array of metabolites in biological samples, including various hydroxy dicarboxylic acids. researchgate.net The presence of these acids in urine, a condition known as dicarboxylic aciduria, has been associated with various metabolic disorders, including defects in fatty acid oxidation. nih.govmsdmanuals.com

While specific historical milestones for the identification of 2-Hydroxynonanedioic Acid are not well-documented in readily available literature, the study of related compounds provides a framework for its likely discovery through the systematic analysis of metabolites in health and disease. For instance, the identification of 3-hydroxy dicarboxylic acids in urine has been reported in conditions of increased fatty acid mobilization or inhibited fatty acid oxidation. wiley.com

Significance of this compound in Fundamental Metabolic Research

The significance of this compound in metabolic research is currently inferred more from its chemical class than from direct studies on the molecule itself. Dicarboxylic and hydroxy dicarboxylic acids are important indicators of metabolic flux and can signal disruptions in normal energy metabolism.

The accumulation of certain dicarboxylic acids can be a sign of impaired beta-oxidation, forcing the metabolic machinery to rely more heavily on the omega-oxidation pathway. Therefore, the presence of this compound could potentially serve as a biomarker for specific enzymatic deficiencies or metabolic stress.

A study on the catabolism of (2E)-4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, revealed that its metabolite, 4-hydroxynonanoic acid, is oxidized to 4-hydroxynonanedioic acid. nih.govresearchgate.net This 4-hydroxynonanedioic acid is then further degraded via β-oxidation, leading to the formation of smaller molecules, including 2-hydroxyglutaryl-CoA. science.govnih.govresearchgate.netresearchgate.net Although this pathway involves the 4-hydroxy isomer, it provides a plausible model for how a hydroxylated nonanedioic acid could be integrated into central metabolism.

Furthermore, a derivative of hydroxynonanedioic acid has been identified in a complex with a plant-derived compound, suggesting a potential role in natural product biochemistry. frontiersin.org

Table 1: Examples of Hydroxy Dicarboxylic Acids and their Metabolic Context

Compound NameMetabolic ContextAssociated Conditions
2-Hydroxyadipic acidIntermediate in the degradation of lysine, hydroxylysine, and tryptophan. caymanchem.com2-Ketoadipic aciduria. caymanchem.comt3db.ca
2-Hydroxyglutaric acidInvolved in amino acid metabolism.D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria. nih.gov
3-Hydroxy dicarboxylic acidsFormed from omega-oxidation of 3-hydroxy fatty acids. wiley.comIncreased excretion in conditions of inhibited fatty acid oxidation. wiley.com
4-Hydroxynonanedioic acidCatabolite of 4-hydroxynonanoic acid. nih.govStudied in the context of lipid peroxidation and ketogenic diets. nih.gov

Current State of Knowledge and Research Gaps Pertaining to this compound

The current body of scientific literature contains very limited direct information on this compound. Most of the available data pertains to its isomers, particularly 4-hydroxynonanedioic acid, or to the broader class of hydroxy dicarboxylic acids.

Current Knowledge:

Chemical Classification: It is a nine-carbon dicarboxylic acid with a hydroxyl group at the second carbon.

Potential Metabolic Origin: It is likely formed through the omega-oxidation of a hydroxylated nonanoic acid or the alpha-hydroxylation of nonanedioic acid.

Analytical Detection: Its detection would likely be achieved using advanced mass spectrometry techniques, similar to other hydroxy acids. researchgate.net

Research Gaps:

Metabolic Pathway: The specific enzymatic reactions leading to the synthesis and degradation of this compound in mammals have not been elucidated.

Biological Concentrations: There is a lack of data on the normal physiological concentrations of this compound in various tissues and biofluids.

Clinical Relevance: The potential association of this compound with any specific disease state or its utility as a biomarker remains to be investigated.

Stereochemistry: The metabolic significance of the D- and L-enantiomers of this compound is unknown.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O5 B8625843 2-Hydroxynonanedioic Acid CAS No. 80331-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80331-46-0

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

2-hydroxynonanedioic acid

InChI

InChI=1S/C9H16O5/c10-7(9(13)14)5-3-1-2-4-6-8(11)12/h7,10H,1-6H2,(H,11,12)(H,13,14)

InChI Key

NJGWVQZGYUBQFL-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC(C(=O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Hydroxynonanedioic Acid

Catabolic Pathways Involving Hydroxynonanedioic Acid Formation

The formation of hydroxynonanedioic acids is intrinsically linked to the detoxification of cytotoxic products generated during lipid peroxidation, a process where oxidants like free radicals attack lipids.

Lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, generates reactive aldehydes, most notably 4-hydroxy-2-nonenal (HNE). mdpi.com HNE is a toxic molecule that can cause cellular damage by reacting with proteins, DNA, and other cellular components. nih.gov The detoxification of HNE is a critical cellular process.

One of the primary detoxification pathways for HNE involves its oxidation to 4-hydroxynonanoic acid (HNA). mdpi.com HNA can then undergo ω-oxidation, a metabolic process that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. researchgate.netnih.gov This process is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases. researchgate.net

The ω-oxidation of HNA proceeds through the following steps:

Hydroxylation: The ω-carbon of HNA is hydroxylated to form 4,9-dihydroxynonanoic acid.

Oxidation: The newly introduced hydroxyl group is then oxidized to a carboxylic acid, yielding 4-hydroxynonanedioic acid. nih.gov

It is important to note that this pathway leads to the formation of 4-hydroxynonanedioic acid , not 2-hydroxynonanedioic acid.

As mentioned, the precursor to HNA is HNE. The metabolism of HNE is a crucial step in mitigating its toxicity. There are three main enzymatic pathways for HNE metabolism:

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of HNE to HNA. mdpi.com

Reduction: Alcohol dehydrogenases (ADHs) can reduce HNE to 1,4-dihydroxynonene (DHN). mdpi.com

Conjugation: Glutathione-S-transferases (GSTs) conjugate HNE with glutathione, marking it for excretion. mdpi.com

The formation of HNA through oxidation is the key step that shunts this lipid peroxidation product towards ω-oxidation and the subsequent formation of 4-hydroxynonanedioic acid. nih.gov

Table 1: Key Enzymes in the Formation of 4-Hydroxynonanedioic Acid from HNE

Enzyme FamilyFunctionPrecursorProduct
Aldehyde Dehydrogenase (ALDH)Oxidation of the aldehyde group4-Hydroxy-2-nonenal (HNE)4-Hydroxynonanoic Acid (HNA)
Cytochrome P450 Monooxygenaseω-hydroxylation4-Hydroxynonanoic Acid (HNA)4,9-Dihydroxynonanoic Acid
Alcohol/Aldehyde DehydrogenaseOxidation of the terminal hydroxyl group4,9-Dihydroxynonanoic Acid4-Hydroxynonanedioic Acid

Once formed, dicarboxylic acids are further metabolized, primarily through peroxisomal β-oxidation. nih.gov This pathway systematically shortens the carbon chain of the fatty acid, producing acetyl-CoA and shorter-chain dicarboxylic acids.

While the specific β-oxidation of this compound has not been detailed in the literature, we can infer its likely degradation based on the established principles of β-oxidation of both dicarboxylic and 2-hydroxy acids. The process would likely occur in the peroxisomes and involve a series of enzymatic reactions that cleave two-carbon units (acetyl-CoA) from the carboxyl end.

Given the 2-hydroxy group, the initial steps of β-oxidation might be modified. However, if the process proceeds from the ω-carboxyl end, the following shorter-chain hydroxy dicarboxylic acids could be hypothetically produced:

2-Hydroxyheptanedioic acid (after one round of β-oxidation)

2-Hydroxyadipic acid (after two rounds of β-oxidation)

2-Hydroxysuccinic acid (malic acid) (after three rounds of β-oxidation)

The end products of the β-oxidation of this compound would then enter the central carbon metabolism to be used for energy production or biosynthesis.

Acetyl-CoA: The two-carbon units released during each cycle of β-oxidation can enter the citric acid cycle (Krebs cycle) in the mitochondria to be completely oxidized to carbon dioxide, generating ATP, NADH, and FADH2. wikipedia.orgaocs.org

Shorter-chain dicarboxylic acids: The remaining shorter-chain dicarboxylic acids, such as 2-hydroxyadipic acid and 2-hydroxysuccinic acid (malic acid), can also be further metabolized. Malic acid is a direct intermediate of the citric acid cycle. youtube.com Other short-chain dicarboxylic acids can be converted to intermediates of the citric acid cycle, such as succinyl-CoA, allowing them to be readily utilized by the cell. youtube.com

Table 2: Hypothetical Degradation Products of this compound via β-Oxidation and Their Metabolic Fate

Degradation ProductNumber of CarbonsMetabolic Fate
Acetyl-CoA2Enters the Citric Acid Cycle for energy production.
2-Hydroxyheptanedioic acid7Further β-oxidation.
2-Hydroxyadipic acid6Further β-oxidation.
2-Hydroxysuccinic acid (Malic acid)4Enters the Citric Acid Cycle directly.

Subsequent Degradation via β-Oxidation

De Novo Biosynthetic Hypotheses for this compound

The formation of this compound is intrinsically linked to the metabolism of its precursor, nonanedioic acid, more commonly known as azelaic acid. The biosynthesis is not a de novo assembly in the classical sense of building the carbon chain from smaller units, but rather a modification of a pre-existing nine-carbon dicarboxylic acid.

The introduction of a hydroxyl group onto the second carbon (the α-carbon) of azelaic acid is a critical step. While the specific enzymes are not definitively characterized for this exact reaction in all organisms, the hydroxylation is likely catalyzed by an α-hydroxylase. These enzymes are part of the broader class of oxidoreductases.

Plausible enzymatic candidates include:

Fe(II)/α-ketoglutarate-dependent hydroxylases: This superfamily of enzymes catalyzes a wide array of hydroxylation reactions.

Cytochrome P450 monooxygenases: These are known to be involved in the metabolism of fatty acids and could potentially hydroxylate dicarboxylic acids.

α-Dioxygenases: These enzymes have been identified in plants and are known to be involved in the α-oxidation of fatty acids, which could be a parallel pathway for dicarboxylic acids.

The reaction would involve the activation of molecular oxygen to insert one oxygen atom as a hydroxyl group at the α-position of azelaic acid.

The nine-carbon backbone of this compound originates from the oxidative cleavage of unsaturated fatty acids. Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley and is also produced by the yeast Malassezia furfur, which is present on normal human skin. nih.govdrugbank.com

The primary biosynthetic route for azelaic acid involves the ozonolysis or peroxidation of C18 unsaturated fatty acids, such as oleic acid and linoleic acid. This process breaks the double bond in the fatty acid, yielding azelaic acid as one of the products. Therefore, the carbon chain of this compound is not built up sequentially but is rather a breakdown product of larger lipid molecules. Once formed, azelaic acid can undergo β-oxidation, shortening to shorter-chain dicarboxylic acids like pimelic acid (a seven-carbon dicarboxylic acid). nih.govdrugbank.commedicaljournalssweden.se

Precursor Fatty AcidCleavage ProcessKey Product
Oleic Acid (C18:1)Ozonolysis/PeroxidationAzelaic Acid (C9)
Linoleic Acid (C18:2)Ozonolysis/PeroxidationAzelaic Acid (C9)

Stereochemical Considerations in this compound Metabolism

The presence of a hydroxyl group on the second carbon atom makes this compound a chiral molecule. This means it can exist in two non-superimposable mirror-image forms, known as enantiomers.

Enzymatic reactions are well-known for their high degree of stereospecificity. The enzymes that synthesize this compound are expected to produce predominantly one of the two enantiomers, either the D- or the L-form. This is because the active site of the enzyme is itself chiral and will bind the substrate (azelaic acid) in a specific orientation, leading to hydroxylation on only one face of the molecule.

Similarly, any enzymes involved in the further metabolism or utilization of this compound would likely be specific for one enantiomer. This enantiomeric specificity is a fundamental principle of biochemistry, as the three-dimensional structure of a molecule is critical for its interaction with biological systems. For example, in the biosynthesis of the monoterpenes limonene and carvone, distinct enantioselective enzymes are responsible for producing the (+) or (-) forms. nih.gov

The different stereoisomers of a molecule can have vastly different biological activities. nih.gov In many cases, only one enantiomer is biologically active, while the other may be inactive or even have undesirable effects. mdpi.com For instance, the L-form of lactic acid is considered to have optimal biologic activity in topical formulations. nih.gov

While specific research detailing the distinct biological roles of D- and L-2-hydroxynonanedioic acid is not extensively available, it can be hypothesized based on general principles that:

One isomer may be more readily metabolized by downstream enzymes.

The two isomers could interact differently with cellular receptors or signaling pathways.

The rate of transport across cell membranes could differ between the enantiomers.

This differential activity is a cornerstone of pharmacology and toxicology, as the stereochemistry of a molecule is a critical determinant of its biological function. nih.gov

Enzymology and Molecular Mechanisms Associated with 2 Hydroxynonanedioic Acid

Characterization of Enzymes Directly Involved in 2-Hydroxynonanedioic Acid Metabolism

The metabolism of this compound is hypothesized to involve several key enzyme families, each responsible for a specific modification of the molecule or its precursors. These include dehydrogenases that act on the hydroxy acid moiety, oxidases that modify precursors, and enzymes that catalyze terminal carbon oxidation to form the dicarboxylic acid structure.

Hydroxyacid Dehydrogenases Acting on Nonanedioic Acid Derivatives

Enzymes classified as 2-hydroxyacid dehydrogenases are critical for the metabolism of 2-hydroxydicarboxylic acids like this compound. These enzymes belong to the family of oxidoreductases and catalyze the oxidation of a 2-hydroxyacid to a 2-oxoacid. wikipedia.orgwikipedia.org This reaction involves the transfer of hydrogen from the substrate to an acceptor molecule, typically a nucleotide cofactor.

There are two main classes of these enzymes, distinguished by their stereospecificity:

(R)-2-hydroxyacid dehydrogenases (EC 1.1.1.272): These enzymes act on the (R)-enantiomer of 2-hydroxyacids, utilizing NAD⁺ or NADP⁺ as the acceptor. wikipedia.org

D-2-hydroxy-acid dehydrogenases (EC 1.1.99.6): These enzymes catalyze the oxidation of (R)-2-hydroxy-acids using other molecules as acceptors. wikipedia.org

An NAD-dependent D-2-hydroxyacid dehydrogenase isolated from the archaeon Haloferax mediterranei demonstrates broad substrate specificity, acting on various 2-ketoacids. nih.gov It is plausible that a similar dehydrogenase is responsible for the reversible conversion of this compound to 2-oxononanedioic acid. These enzymes are crucial links between hydroxy acid and keto acid metabolism.

Enzyme ClassEC NumberFunctionCofactor(s)Potential Role in this compound Metabolism
(R)-2-Hydroxyacid Dehydrogenase1.1.1.272Oxidation of (R)-2-hydroxyacidsNAD⁺, NADP⁺Oxidation of the C2 hydroxyl group
D-2-Hydroxy-acid Dehydrogenase1.1.99.6Oxidation of (R)-2-hydroxyacidsFAD, ZincOxidation of the C2 hydroxyl group

Aldehyde Oxidases in Precursor Metabolism

Aldehyde oxidases (AO) are cytosolic enzymes that play a significant role in the metabolism of a wide range of aldehydes and heterocyclic compounds. wikipedia.org These enzymes catalyze the oxidation of an aldehyde to a carboxylic acid. wikipedia.orgnih.gov In the context of this compound biosynthesis, AO would be essential for converting an aldehyde precursor, such as 2-hydroxy-9-oxononanoic acid, into the final dicarboxylic acid.

AOs are complex molybdoflavoenzymes, requiring cofactors like FAD, molybdenum (in the form of a pterin (B48896) cofactor), and two iron-sulfur clusters to be active. wikipedia.orgnih.gov They are characterized by broad substrate specificity, enabling them to participate in the phase I metabolism of numerous xenobiotics. wikipedia.orgnih.gov The catalytic mechanism involves a nucleophilic attack on the substrate, which is distinct from the oxidative mechanism of cytochrome P450 enzymes. h1.co This positions AO as a key enzyme in metabolic pathways where aldehyde intermediates are generated.

Oxidases Involved in Terminal Carbon Oxidation

The formation of a dicarboxylic acid from a monocarboxylic acid precursor requires the oxidation of the terminal methyl group (ω-oxidation). This process is crucial for generating the second carboxyl group of this compound from a precursor like 2-hydroxynonanoic acid.

A well-characterized system for this type of transformation is the two-enzyme system from Acinetobacter sp. NCIMB 9871, which converts 9-hydroxynonanoic acid into 1,9-nonanedioic acid (azelaic acid). mdpi.com This system consists of:

An alcohol dehydrogenase (ChnD): Oxidizes the terminal hydroxyl group to an aldehyde.

An aldehyde dehydrogenase (ChnE): Oxidizes the resulting aldehyde to a carboxylic acid. mdpi.com

This sequential oxidation provides a clear enzymatic model for the terminal carbon oxidation step in the biosynthesis of dicarboxylic acids. Similar oxidases, likely a long-chain alcohol dehydrogenase and an aldehyde dehydrogenase, would be responsible for the formation of the carboxyl group at the C9 position of this compound.

Identification and Functional Annotation of Genes Encoding Relevant Enzymes

While specific genes for the metabolism of this compound are not extensively documented, the identification of genes encoding the necessary enzymes can be inferred from homologous pathways. Functional annotation relies on sequence similarity to known enzyme-encoding genes and the presence of conserved domains.

Hydroxyacid Dehydrogenase Genes: Genes encoding these enzymes are widespread across different domains of life, including archaea and bacteria. wikipedia.orgnih.gov Identification would involve searching genomic databases for sequences with high similarity to characterized (R)-2-hydroxyacid dehydrogenase genes.

Aldehyde Oxidase Genes: In humans, the primary gene is AOX1, which encodes the main aldehyde oxidase enzyme responsible for drug and xenobiotic metabolism. wikipedia.org Orthologous genes exist in various species, though their expression levels can differ significantly. researchgate.net

Terminal Oxidase Genes: The genes for the terminal oxidation of nonanedioic acid precursors have been identified in Acinetobacter sp. NCIMB 9871 as chnD and chnE. mdpi.com These genes encode the alcohol and aldehyde dehydrogenases, respectively. Identifying genes for the synthesis of this compound would involve looking for homologs of these genes in organisms capable of producing this compound.

The process of functional annotation for a newly discovered gene suspected of being involved in this pathway would include bioinformatic analyses such as BLAST searches for sequence homology and identification of conserved protein domains characteristic of oxidoreductases. nih.govresearchgate.net

Structural Biology of Enzymes Interacting with this compound

The three-dimensional structure of an enzyme determines its substrate specificity and catalytic mechanism. Although crystal structures of enzymes in complex with this compound are not available, insights can be gained by examining the structures of related enzymes.

Active Site Analysis and Substrate Binding

The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. The analysis of active sites reveals key amino acid residues and structural features necessary for catalysis.

Hydroxyacid Dehydrogenases: The active site of a 2-hydroxyacid dehydrogenase contains a binding pocket for the hydroxy acid substrate and a docking site for the NAD(P)⁺ or FAD cofactor. wikipedia.orgwikipedia.org The substrate is positioned such that the C2 hydroxyl group and its associated hydrogen atom are in close proximity to the cofactor, facilitating hydride transfer.

Alcohol/Aldehyde Dehydrogenases (Terminal Oxidation): For enzymes acting on long-chain fatty acids, the active site often consists of a hydrophobic channel or tunnel that accommodates the aliphatic tail of the substrate. nih.govresearchgate.net Key residues, such as arginine, may form salt bridges with the carboxylate group of the substrate to properly orient it for catalysis. nih.gov The catalytic machinery, involving residues like tyrosine or serine and the NAD⁺ cofactor, is positioned at the base of this channel to act on the terminal functional group. nih.govresearchgate.net

Enzyme FamilyKey Active Site FeatureCofactor(s)Mechanism of Substrate Interaction
Hydroxyacid DehydrogenasesSubstrate and cofactor binding pocketsNAD⁺/NADP⁺ or FADPositioning of C2-hydroxyl for hydride transfer to cofactor
Aldehyde OxidasesMolybdenum cofactor (MoCo)FAD, 2x[2Fe-2S], MoCoNucleophilic attack by MoCo on the aldehyde carbon
Alcohol/Aldehyde Dehydrogenases (Terminal)Hydrophobic substrate channelNAD⁺Binding of aliphatic chain in channel, positioning terminal group for oxidation

Conformational Dynamics and Catalytic Mechanisms

The interaction between an enzyme and its substrate, such as this compound, is a dynamic process governed by the enzyme's three-dimensional structure and flexibility. The catalytic mechanisms employed by enzymes that likely act on this molecule, such as dehydrogenases and lyases, are dictated by the precise arrangement of amino acid residues within the active site.

Conformational Dynamics: Enzyme flexibility is crucial for catalysis. The binding of a substrate to an enzyme's active site is not a simple lock-and-key interaction but often involves an "induced fit." In this model, the initial binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues and stabilizing the transition state of the reaction. For an enzyme acting on this compound, this could involve:

Domain Movements: Larger enzymes may exhibit hinge-bending motions where entire domains shift to enclose the substrate, creating a specific microenvironment in the active site that excludes water and facilitates the chemical reaction.

Loop Flexibility: Flexible loops of the polypeptide chain near the active site can move to cap the binding pocket once the substrate is in place. This secures the substrate in the correct orientation for catalysis.

Side-Chain Reorientation: The amino acid side chains that form the active site are not static. Their ability to rotate and shift allows for precise positioning to interact with the substrate's hydroxyl and carboxyl groups, stabilize charged intermediates, and participate directly in the catalytic steps.

Catalytic Mechanisms: Based on the metabolism of other 2-hydroxy acids, the primary enzymatic reaction involving this compound would likely be the oxidation of its hydroxyl group, a reaction catalyzed by a dehydrogenase. Furthermore, its degradation could involve cleavage of carbon-carbon bonds, a reaction performed by lyases.

Acid-Base Catalysis: This is one of the most common enzymatic mechanisms. For a 2-hydroxy acid dehydrogenase, a basic amino acid residue (e.g., Histidine) in the active site can act as a general base, abstracting a proton from the substrate's hydroxyl group. Simultaneously, another residue might act as a general acid, donating a proton to stabilize developing charges. This facilitates the transfer of a hydride ion from the substrate's alpha-carbon to a co-factor like NAD+.

Metal Ion Catalysis: Many dehydrogenases and lyases are metalloenzymes. A metal ion, such as Zinc (Zn²⁺) or Iron (Fe²⁺), can be coordinated in the active site. wikipedia.org This ion can serve several roles:

Stabilizing the negative charge of a reaction intermediate.

Orienting the substrate correctly for the reaction.

Facilitating redox chemistry by acting as an electron acceptor or donor.

Covalent Catalysis: In some enzymatic reactions, a transient covalent bond is formed between the enzyme and the substrate. For instance, in the peroxisomal alpha-oxidation of 2-hydroxy fatty acids, 2-hydroxyphytanoyl-CoA lyase utilizes a thiamine (B1217682) pyrophosphate (TPP) co-factor to cleave the bond between the first and second carbons. nih.govwikipedia.org A similar mechanism could potentially be involved in the breakdown of this compound.

The table below summarizes the probable catalytic mechanisms for enzymes metabolizing 2-hydroxy dicarboxylic acids.

Catalytic MechanismDescriptionProbable Role in this compound Metabolism
Acid-Base Catalysis Proton transfer facilitated by enzyme active site residues (e.g., Histidine).Activation of the hydroxyl group for oxidation by a dehydrogenase.
Metal Ion Catalysis Use of a metal ion (e.g., Zn²⁺, Fe²⁺) to orient the substrate and stabilize charges.Positioning the carboxyl and hydroxyl groups and stabilizing intermediates during oxidation.
Covalent Catalysis Transient covalent bond formation between enzyme/co-factor and substrate.Potential involvement in C-C bond cleavage for degradation, possibly involving a TPP co-factor.

Co-factor Requirements and Regulatory Mechanisms of Associated Enzymes

The activity of enzymes is often dependent on non-protein "helper molecules" known as co-factors. The regulation of these enzymes ensures that metabolic pathways are responsive to the cell's needs, maintaining homeostasis.

Co-factor Requirements: The enzymes involved in the oxidation and degradation of fatty acids and their derivatives require a specific set of co-factors to perform their catalytic functions. The metabolism of this compound would likely depend on enzymes utilizing several of these molecules.

Nicotinamide Adenine Dinucleotide (NAD⁺) and Flavin Adenine Dinucleotide (FAD): These are crucial electron acceptors in oxidation-reduction reactions. Dehydrogenases that oxidize the 2-hydroxy group of a substrate typically transfer electrons and protons (as a hydride ion) to NAD⁺, forming NADH. nih.gov D-2-hydroxy-acid dehydrogenases, for example, often use FAD as a co-factor. wikipedia.org

Coenzyme A (CoA): Fatty acids are typically "activated" by being attached to Coenzyme A. This activation, which forms a thioester bond, is a prerequisite for many metabolic steps, including oxidation. nih.gov

Thiamine Pyrophosphate (TPP): This derivative of vitamin B1 is a key co-factor for enzymes that cleave carbon-carbon bonds adjacent to a carbonyl group, such as 2-hydroxyphytanoyl-CoA lyase in the alpha-oxidation pathway. nih.govwikipedia.org

Metal Ions: As mentioned, ions like Fe²⁺ are required for certain dioxygenases, while Zn²⁺ is common in dehydrogenases. wikipedia.orgwikipedia.org

NADPH: The cytochrome P450 enzymes involved in the omega-oxidation pathway, which creates dicarboxylic acids, use NADPH as an electron donor. wikipedia.org

The table below details the co-factors likely required for the metabolism of this compound, based on related pathways.

Co-factorAbbreviationVitamin PrecursorProbable Associated Enzyme ClassFunction
Nicotinamide Adenine DinucleotideNAD⁺Niacin (B3)DehydrogenasesElectron acceptor in oxidation of the hydroxyl group.
Flavin Adenine DinucleotideFADRiboflavin (B2)Dehydrogenases/OxidasesElectron acceptor in oxidation reactions.
Thiamine PyrophosphateTPPThiamine (B1)Lyases/DecarboxylasesC-C bond cleavage. nih.govwikipedia.org
Coenzyme ACoAPantothenic Acid (B5)Acyl-CoA SynthetasesActivation of carboxyl groups. nih.gov
IronFe²⁺-DioxygenasesOxygen activation. wikipedia.org
ZincZn²⁺-DehydrogenasesSubstrate binding and catalysis. wikipedia.org
Nicotinamide Adenine Dinucleotide PhosphateNADPHNiacin (B3)Cytochrome P450 ReductasesElectron donor for hydroxylation reactions. wikipedia.org

Regulatory Mechanisms of Associated Enzymes: Metabolic pathways are tightly controlled to prevent the wasteful production or breakdown of molecules. The regulation of enzymes involved in fatty acid metabolism occurs at multiple levels.

Substrate Availability: The rate of an enzymatic reaction is fundamentally dependent on the concentration of its substrate. In the context of fatty acid oxidation, the availability of free fatty acids is a primary regulatory point. For instance, the omega-oxidation pathway's activity is influenced by competition between the hydroxylases that initiate it and the acyl-CoA synthetases that direct fatty acids toward glyceride synthesis. This competition is sensitive to the cellular concentration of ATP. nih.gov

Feedback Inhibition: The end product of a metabolic pathway often inhibits one of the early enzymes in that same pathway. This prevents the accumulation of the final product. Acetyl-CoA and NADH, the products of beta-oxidation, can inhibit the enzymes of that pathway. It is plausible that products derived from this compound could regulate the enzymes responsible for its own degradation.

Allosteric Regulation: Regulatory molecules can bind to an enzyme at a site other than the active site (an allosteric site) to either activate or inhibit its activity. For example, ATP levels can signal the energy state of the cell; high ATP might inhibit catabolic pathways like fatty acid oxidation. nih.gov

Transcriptional Control: The expression of genes encoding metabolic enzymes can be up- or down-regulated in response to physiological signals. For example, conditions of high lipid flux or fasting can induce the expression of genes for enzymes involved in both omega-oxidation and peroxisomal beta-oxidation. nih.gov

Occurrence and Biological Roles of 2 Hydroxynonanedioic Acid in Diverse Organisms

Presence and Metabolic Fate in Microbial Systems

The role of 2-Hydroxynonanedioic acid in microbial systems is understood through its involvement in metabolic and degradative pathways. Environmental conditions, particularly pH, can significantly influence the microbial communities that metabolize such organic acids.

Identification in Bacterial Metabolism and Cultures

While direct identification of this compound in common bacterial cultures is not extensively documented, the metabolism of related dicarboxylic acids is a known bacterial process. Bacteria possess a diverse range of enzymes, such as amino acid racemases, that are crucial for producing various amino acid enantiomers, highlighting the complexity of their metabolic capabilities. nih.gov The metabolism of D-amino acids, for instance, is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov Hydroxy acids are also produced by bacteria; 2-hydroxyisocaproic acid (HICA), for example, is a metabolic by-product of leucine degradation in Lactobacillus species and exhibits antimicrobial properties. nih.gov These examples underscore the capacity of bacteria to produce and metabolize a wide array of hydroxylated organic acids as part of their life cycle.

Role in Microbial Degradation of Environmental Substrates

Microorganisms are fundamental to the degradation of environmental contaminants, employing diverse metabolic pathways to break down complex organic compounds into simpler cellular metabolites. nih.gov The degradation of pollutants like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is primarily driven by enzymatic processes in soil microbes. nih.govnih.gov Numerous bacterial and fungal strains, including species of Pseudomonas, Cupriavidus, and Sphingomonas, have been identified as effective degraders of such compounds. nih.gov

The initial step in the degradation of many phenoxyacetic acid herbicides is catalyzed by an α-ketoglutarate-dependent dioxygenase, which cleaves an ether bond. nih.gov While the specific role of this compound as an intermediate in these pathways is not explicitly detailed, the microbial breakdown of long-chain hydrocarbons and related molecules often involves hydroxylation and subsequent oxidation of the carbon chain. This suggests a potential role for hydroxylated dicarboxylic acids as intermediates in the catabolism of more complex environmental substrates. The ability of microbial communities to mineralize these compounds is widespread, indicating that even contaminants deposited in remote environments like the Greenland ice sheet can be subject to biodegradation. nih.govgeus.dk

Impact of Environmental Factors (e.g., pH) on Microbial Metabolism

Environmental factors, especially pH, have a profound impact on microbial community structure and metabolic output. nih.gov In anaerobic digestion, for instance, pH influences the rates of hydrolysis and acidogenesis. researchgate.net Studies on fecal enrichment cultures have shown that lower pH (e.g., 6.0) favors the accumulation of lactate, dominated by lactate-producing bacteria like Streptococcus. nih.gov In contrast, pH levels closer to neutral (6.5 and 6.9) support the production of acetate and propionate by genera such as Veillonella and Bacteroides. nih.gov

This pH-dependent metabolic shift is critical in various applications, from waste valorization to food fermentation. nih.gov The production of organic acids during fermentation naturally lowers the pH, which can inhibit the very microbes producing them, necessitating pH control in industrial processes. researchgate.netnih.gov For a compound like this compound, the ambient pH would similarly influence its metabolic fate, affecting the specific microbial consortia responsible for its production or degradation and the subsequent metabolic products formed. mdpi.com A lower pH generally favors the production of health-promoting metabolites like butyrate, while higher pH levels can lead to increased total cell counts and different short-chain fatty acid profiles. mdpi.com

Table 1: Influence of pH on Microbial Metabolism of Organic Acids

Detection and Functional Significance in Plant Metabolism

In plants, 2-hydroxy acids are integral components of both primary and secondary metabolic pathways. They function as intermediates in core processes and are also found attached to more complex molecules, altering their properties and function.

Integration within Plant Primary Metabolic Pathways

2-hydroxy acids (2HA) are key molecules in plant primary metabolism. nih.govnih.govresearchgate.net This class of compounds, which includes well-studied molecules like glycolate, malate, and lactate, participates in fundamental cellular pathways. nih.govresearchgate.net These pathways include photorespiration, the tricarboxylic acid (TCA) cycle, the glyoxylate cycle, and the catabolism of amino acids such as lysine. nih.govnih.govresearchgate.net 2HAs are typically interconverted with their corresponding α-keto acids by the action of dehydrogenases or oxidases. nih.gov For example, the TCA cycle intermediate 2-oxoglutarate serves as a precursor for the biosynthesis of various secondary metabolites, including flavonoids, alkaloids, and gibberellins, linking primary and secondary metabolism. researchgate.net The widespread presence and critical roles of shorter-chain 2HAs in these central metabolic hubs suggest that longer-chain variants like this compound could also be integrated into related anabolic or catabolic processes within the plant cell.

Formation as an Acyl Derivative of Secondary Metabolites (e.g., Stilbene Glucosides)

A specific role for this compound in plant secondary metabolism has been identified through its attachment to other metabolites. In the medicinal plant Reynoutria multiflora (syn. Polygonum multiflorum), a compound was identified as tetrahydroxystilbene-O-(hydroxynonanedioic acid acyl)-hexoside. nih.gov This molecule consists of a stilbene glucoside (a type of polyphenol) that has been acylated with this compound. Stilbenes are well-known phytoalexins involved in plant defense. The attachment (acylation) of the hydroxynonanedioic acid moiety to the hexoside (sugar) part of the stilbene glucoside creates a more complex derivative. nih.gov This modification likely alters the chemical properties of the parent stilbene, potentially affecting its solubility, stability, or biological activity. The identification was made using high-performance liquid chromatography coupled with mass spectrometry, which detected a specific mass-to-charge ratio and fragmentation pattern corresponding to this unique structure. nih.gov

Table 2: Identification of this compound Derivative in Reynoutria multiflora

Biosynthesis of Related Hydroxy Acids in Plants

While direct biosynthetic pathways for this compound are not extensively detailed in plant literature, the synthesis of structurally related hydroxy fatty acids is fundamental to the creation of protective biopolymers like cutin and suberin. nsf.govnih.gov These polyesters form the structural basis of the plant cuticle, a layer that coats aerial organs to prevent water loss and protect against pathogens. nsf.govnih.gov

The monomers for these polymers, including various hydroxy acids, originate from common C16 and C18 fatty acids synthesized in the plastids, such as palmitic acid and oleic acid. biocyclopedia.combioone.org The generation of these monomers involves a series of hydroxylation and epoxidation reactions. bioone.org These critical transformations are catalyzed by cytochrome P450-dependent enzymes, which introduce hydroxyl groups onto the fatty acid chain. biocyclopedia.com For example, the synthesis of hydroxycinnamic acids, another class of plant-based hydroxy acids, involves the deamination of phenylalanine to form trans-cinnamic acid, followed by hydroxylation. researchgate.net

These hydroxy fatty acid monomers are then assembled into the final cutin or suberin polymers. pnas.org This process highlights the established biochemical capacity within plants to produce a diverse array of hydroxylated fatty acids, providing a framework for understanding how similar, less common compounds might be synthesized. pnas.org

Occurrence in Select Animal Metabolic Pathways (Non-Clinical Focus)

In animals, this compound can be understood in the context of broader fatty acid metabolism, particularly through pathways that handle unusual or excess fatty acids.

Fatty acid oxidation is a critical energy source for many tissues. researchgate.net When the primary pathway, beta-oxidation, is impaired or overloaded, alternative routes like omega-oxidation become more significant. wikipedia.orgbyjus.com This pathway is particularly relevant for the generation of dicarboxylic acids. byjus.com Rodent models have been instrumental in understanding these disorders and the resulting metabolic profiles. nih.govnih.gov

Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells. byjus.comallen.in It involves a three-step process:

Hydroxylation: A hydroxyl group is added to the omega (ω) carbon, the carbon furthest from the carboxyl group, by a cytochrome P450-dependent mixed-function oxidase. wikipedia.orgbyjus.com

Oxidation: The new hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.orgbyjus.com

Further Oxidation: The aldehyde group is then oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com

This dicarboxylic acid can then undergo beta-oxidation from either end. The accumulation of medium-chain dicarboxylic acids in urine can be an indicator of defective beta-oxidation. nih.gov While not always specifically naming this compound, studies on rodent models with fatty acid oxidation disorders show an accumulation of various long-chain acylcarnitines and dicarboxylic acids, establishing a clear link between fatty acid catabolism and the production of such compounds. nih.gov

Eukaryotic cells possess multiple pathways to metabolize fatty acids, primarily occurring in the mitochondria and peroxisomes. nih.gov The main pathway is beta-oxidation, which sequentially shortens fatty acid chains to produce acetyl-CoA for energy. nih.gov However, eukaryotes also utilize alpha- and omega-oxidation to handle different types of fatty acids. byjus.combiochemden.com

Alpha-oxidation occurs in peroxisomes and is crucial for metabolizing branched-chain fatty acids like phytanic acid. biochemden.comlibretexts.orgbyjus.com This pathway involves the hydroxylation of the alpha-carbon (C-2), followed by decarboxylation, removing a single carbon. This process can produce 2-hydroxy fatty acids as intermediates. biochemden.comnih.gov

Omega-oxidation , as described previously, takes place in the endoplasmic reticulum and results in dicarboxylic acids. allen.innih.gov This pathway serves as a detoxification route when beta-oxidation is compromised. allen.in

The metabolism of 2-hydroxy acids is integral to several core processes. nih.gov For instance, 2-hydroxy fatty acids are key components of certain sphingolipids, which are vital for cell membrane structure and signaling, especially in the nervous system and skin. nih.gov The degradation of these 2-hydroxy fatty acids relies, in part, on the peroxisomal alpha-oxidation pathway. nih.gov

Table 1: Overview of Major Fatty Acid Oxidation Pathways in Eukaryotes

Pathway Cellular Location Primary Substrates Key Intermediate/Product Type Primary Function
Beta-Oxidation Mitochondria, Peroxisomes Straight-chain fatty acids Acetyl-CoA Major energy production
Alpha-Oxidation Peroxisomes Branched-chain fatty acids (e.g., Phytanic acid) 2-Hydroxy fatty acids Degradation of substrates blocked for beta-oxidation
Omega-Oxidation Endoplasmic Reticulum Medium- to long-chain fatty acids Dicarboxylic acids Alternative pathway when beta-oxidation is impaired

Comparative Biochemical Pathways Across Domains of Life

The fundamental pathways of fatty acid metabolism show both conservation and divergence across the domains of life (Bacteria, Archaea, and Eukarya).

Fatty Acid Synthesis: The general pathway for creating fatty acids is highly conserved, beginning with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the two-carbon donor for the growing acyl chain. nih.gov

Fatty Acid Degradation (Oxidation): Beta-oxidation is the major degradation pathway in organisms from bacteria to humans. nih.gov However, the location and specific enzymes can differ. In eukaryotes, it primarily occurs in the mitochondria and peroxisomes, whereas in many bacteria, the enzymes are located in the cytoplasm. nih.govyoutube.com

Alternative pathways also show broad distribution. Omega-oxidation, which generates dicarboxylic acids, is not limited to animals; it is also an essential reaction for producing biopolyesters in higher plants and certain pheromones in insects like honeybees. nih.gov Similarly, alpha-oxidation pathways have been characterized in both plants and animals. nih.gov

The versatility of these pathways allows organisms to adapt to diverse environments and utilize a wide range of lipid substrates. While the core machinery of fatty acid metabolism is ancient and widespread, the specific roles and regulation of minor pathways like alpha- and omega-oxidation can be adapted to the unique physiological needs of different organisms across all domains of life. nih.govnih.gov

Chemical Synthesis and Derivatization of 2 Hydroxynonanedioic Acid for Research Applications

Rational Design and Development of Synthetic Routes

The creation of 2-hydroxynonanedioic acid requires careful planning to control the stereochemistry of the hydroxyl group and efficiently construct the nine-carbon dicarboxylic acid backbone. Synthetic strategies often begin with readily available C9 precursors, such as azelaic acid (1,9-nonanedioic acid), which can be produced from renewable resources like oleic acid. mdpi.com The primary challenge then becomes the regioselective introduction and stereochemical control of the hydroxyl group at the C-2 position.

Achieving enantiomeric purity is crucial for studying the biological activity of chiral molecules like this compound. rsc.org Several modern asymmetric synthesis methodologies can be adapted to control the stereochemistry of the α-hydroxy acid moiety.

Chiral Auxiliaries: A well-established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. williams.edu In this approach, the auxiliary is attached to a precursor molecule, directing a subsequent alkylation or hydroxylation reaction to occur on a specific face of the molecule. This diastereoselective transformation establishes the desired stereocenter, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as L-amino acid-derived urea-ammonium salts, can facilitate the highly enantioselective alkylation of protected α-hydroxy acid precursors. researchgate.net

Metal-Ligand Complexes: Chiral ligands can be coordinated to a metal center to create an asymmetric catalytic environment. nih.gov For instance, chiral hydroxamic acids have been successfully used as ligands in metal-catalyzed asymmetric reactions. nih.govmdpi.com Palladium-catalyzed C(sp³)–H alkylation of lactic acid, assisted by a chiral auxiliary like 8-aminoquinoline, provides a direct route to various chiral α-hydroxy acids. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes such as L-lactate dehydrogenase possess stable activity suitable for synthesizing chiral α-hydroxy acids from α-keto acid precursors with high yields and optical purity. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for α-Hydroxy Acids

StrategyCatalyst/ReagentMechanismAdvantagesDisadvantages
Chiral Auxiliary Evans OxazolidinoneCovalent attachment of auxiliary directs diastereoselective reaction. williams.eduHigh diastereoselectivity, reliable, well-understood models.Stoichiometric use of auxiliary, requires attachment and cleavage steps.
Asymmetric Catalysis Chiral Phase-Transfer CatalystForms a chiral ion pair, guiding the approach of the electrophile. researchgate.netCatalytic quantities, high enantioselectivity, operational simplicity.Catalyst development can be complex.
Asymmetric Catalysis Palladium/Chiral LigandC-H activation and subsequent alkylation within a chiral environment. rsc.orgDirect functionalization, broad substrate scope.Requires specific directing groups, potential for metal contamination.
Enzymatic Synthesis L-Lactate DehydrogenaseStereospecific reduction of an α-keto acid precursor. nih.govHigh enantioselectivity, mild reaction conditions, environmentally benign.Substrate specificity can be limiting, enzyme stability concerns.

While starting from a pre-existing C9 chain is common, constructing the backbone via carbon-carbon bond formation is also a viable strategy, particularly for creating analogs. Modern organic synthesis offers a diverse toolkit for C-C bond formation. organic-chemistry.org

Key approaches include:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can link smaller carbon fragments. organic-chemistry.org

Alkylation Reactions: The alkylation of enolates derived from smaller carboxylic acid precursors is a fundamental C-C bond-forming strategy.

Enzymatic Reactions: Nature has evolved enzymes that can control oxidative dimerization and other coupling reactions with precise chemo-, regio-, and stereoselectivity, offering potential for novel biocatalytic routes. nih.gov

For this compound, a practical approach involves the α-functionalization of azelaic acid or its derivatives. For example, α-bromination of azeloyl chloride followed by nucleophilic substitution with a protected hydroxyl group and subsequent deprotection can yield the target molecule. Integrating one of the asymmetric strategies described above during this process would ensure enantiomeric control.

Preparation of Isotopically Labeled this compound for Metabolic Tracing

Isotopically labeled compounds, where atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), are indispensable tools for tracing the metabolic fate of molecules in biological systems. scbt.comnih.gov The mass difference allows labeled metabolites to be distinguished from their endogenous counterparts by mass spectrometry, enabling detailed flux analysis and pathway elucidation. sciforum.netnih.gov

The synthesis of isotopically labeled this compound can be achieved by incorporating labeled atoms from commercially available precursors. The synthetic route chosen dictates the labeling strategy.

Labeled Alkylating Agents: In syntheses involving alkylation, such as the Pd-catalyzed alkylation of a lactic acid derivative, an isotopically labeled alkyl iodide can be used to introduce the label into the carbon backbone. rsc.org

Labeled Building Blocks: One could start with an isotopically labeled version of a precursor, such as deuterated azelaic acid, and carry it through the synthetic sequence. Site-specific deuteration can be achieved through divergent schemes that utilize advanced, labeled intermediates. nih.gov

The choice of isotope depends on the specific research question. Deuterium (²H) is often used to track hydrogen atoms and can provide insights into redox pathways, while ¹³C is ideal for tracing the carbon backbone through metabolic networks. nih.gov

Table 2: Common Stable Isotopes Used in Metabolic Tracing

IsotopeNatural Abundance (%)Application in Metabolic StudiesDetection Method
Deuterium (²H or D) 0.015Tracing of specific hydrogen atoms, studying redox metabolism, quantifying pathway fluxes. sciforum.netnih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Carbon-13 (¹³C) 1.1Tracing the carbon skeleton of metabolites, elucidating central carbon metabolism and biosynthetic pathways. nih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Nitrogen-15 (¹⁵N) 0.37Tracing nitrogen flow in amino acid and nucleotide metabolism.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Oxygen-18 (¹⁸O) 0.20Investigating oxygen incorporation in metabolic reactions, studying hydrolysis and oxidation.Mass Spectrometry (MS)

Synthesis of Structurally Modified Analogs and Probes

To further investigate the function of this compound, researchers often require structurally modified analogs. These derivatives can be designed to have enhanced stability for analytical detection, altered reactivity to probe biological targets, or be conjugated to reporter molecules for visualization studies.

The polar nature of the hydroxyl and carboxylic acid groups in this compound makes it non-volatile, often requiring derivatization for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization masks these polar functional groups, increasing volatility and thermal stability. mdpi.com

Common derivatization strategies include:

Alkylation/Esterification: Carboxylic acids can be converted to esters (e.g., methyl or ethyl esters) and hydroxyl groups to ethers. This reduces polarity and improves chromatographic behavior. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used, which also introduces a halogenated tag that enhances detection sensitivity by electron capture detectors. libretexts.org

Acylation: Active hydrogens on hydroxyl and carboxyl groups can be reacted with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form stable esters. mdpi.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, creating derivatives that are significantly more volatile.

A two-step derivatization, such as methylation of the carboxyl groups followed by acylation of the hydroxyl group, can produce highly stable derivatives suitable for robust and reproducible quantitative analysis. mdpi.com For liquid chromatography-mass spectrometry (LC-MS), derivatization with agents like 2-hydrazinoquinoline (B107646) (HQ) can enhance ionization efficiency and improve detection limits for carboxylic acids. nih.govnih.gov

Table 3: Selected Derivatization Reagents for Hydroxy-Dicarboxylic Acids

ReagentTarget Functional Group(s)Resulting DerivativeAnalytical TechniqueBenefit
Methanol/HCl Carboxylic AcidMethyl EsterGC-MSIncreased volatility. mdpi.com
Pentafluoropropionic Anhydride (PFPA) Hydroxyl, AminePentafluoropropionyl Ester/AmideGC-MSIncreased volatility and thermal stability. mdpi.com
Trimethyl Sulfonium Hydroxide (TMSH) Carboxylic AcidMethyl EsterGC-MSRapid, base-catalyzed transesterification. mdpi.com
Pentafluorobenzyl Bromide (PFB-Br) Carboxylic Acid, AlcoholPFB-Ester/EtherGC-ECDEnhanced sensitivity for electron capture detection. libretexts.org
2-Hydrazinoquinoline (HQ) Carboxylic AcidHydrazideLC-MSImproved ionization and detection for LC-MS analysis. nih.gov

To visualize the subcellular location of this compound or its binding partners, it can be chemically conjugated to a reporter molecule, such as a fluorophore. Bioconjugation chemistry provides methods to covalently link these molecules without disrupting their essential functions. nih.gov

A widely used and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." nih.gov The strategy involves two steps:

Functionalization: A version of this compound is synthesized containing either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH) group. This functional handle can be introduced by esterifying one of the carboxyl groups with an azide- or alkyne-containing alcohol.

Conjugation: The functionalized analog is then "clicked" to a reporter molecule (e.g., a fluorescent dye) that bears the complementary functional group (alkyne or azide, respectively).

This reaction is highly specific, efficient, and can be performed in complex biological media, making it an ideal tool for creating chemical probes for localization and imaging studies. nih.gov

Table 4: Common Reporter Molecules for Bioconjugation

Reporter ClassExample(s)Application
Fluorescent Dyes Fluorescein, Rhodamine, Cyanine dyes (e.g., Cy3, Cy5), CoumarinsFluorescence microscopy, flow cytometry, in vivo imaging. nih.gov
Biotin BiotinAffinity purification, pull-down assays, detection via streptavidin conjugates.
Photoaffinity Labels Benzophenones, Aryl AzidesCovalently cross-linking the probe to its binding partners upon photoactivation.
Spins Labels TEMPOElectron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics.

Enzymatic Synthesis of this compound in Vitro

The in vitro enzymatic synthesis of this compound, also known as 2-hydroxyazelaic acid, represents a targeted approach in biocatalysis for the specific hydroxylation of dicarboxylic acids. While research on the direct enzymatic production of this specific compound is not extensively documented, the exploration of enzymes capable of α-hydroxylation of carboxylic acids provides a foundational basis for its potential synthesis. This section delves into the prospective enzymatic routes, focusing on enzymes with known α-oxidase activity and their applicability to dicarboxylic acid substrates.

The primary candidates for catalyzing the α-hydroxylation of nonanedioic acid are α-oxidases. Notably, an α-oxidase system derived from germinating peas (Pisum sativum) has been shown to catalyze the enantioselective α-hydroxylation of a variety of long-chain carboxylic acids using molecular oxygen. acs.org This biocatalytic method yields enantiomerically pure (R)-2-hydroxy acids. acs.org

The mechanism of this enzymatic reaction involves the flavoprotein-catalyzed oxidation of the carboxylic acid to an intermediary α-hydroperoxy acid. acs.org This intermediate can then be reduced to the corresponding 2-hydroxy acid. acs.org For the effective synthesis of the 2-hydroxy acid, the reduction of the α-hydroperoxy acid intermediate is crucial and can be favored over its decomposition by the presence of a reducing agent like tin(II) chloride in the reaction mixture. acs.org

The substrate scope of the α-oxidase from Pisum sativum has been investigated, revealing a preference for long-chain fatty acids. acs.org While it demonstrates activity on a range of saturated and unsaturated fatty acids, its efficacy with dicarboxylic acids has been noted to be limited. acs.org This suggests that while the enzymatic machinery for α-hydroxylation exists, substrate specificity is a key determinant of reaction efficiency.

Below is a data table summarizing the substrate selectivity of the α-oxidation by the enzyme extract of Pisum sativum, highlighting its activity on various carboxylic acids. This data illustrates the potential and limitations of this enzymatic system for the hydroxylation of different acid structures.

SubstrateProductConversion (%)
Dodecanoic acid(R)-2-Hydroxydodecanoic acid75
Tetradecanoic acid(R)-2-Hydroxytetradecanoic acid80
Hexadecanoic acid(R)-2-Hydroxyhexadecanoic acid85
Oleic acid(R)-2-Hydroxyoleic acid70
11-Phenoxyundecanoic acid(R)-2-Hydroxy-11-phenoxyundecanoic acid65
11-(Phenylthio)undecanoic acid(R)-2-Hydroxy-11-(phenylthio)undecanoic acid60
Suberic acid (Octanedioic acid)2-Hydroxyoctanedioic acidLow
Sebacic acid (Decanedioic acid)2-Hydroxydecanedioic acidLow
Data derived from studies on the α-oxidase of Pisum sativum. acs.org

The successful enzymatic synthesis of this compound in vitro would likely necessitate the discovery or engineering of an α-hydroxylase with a higher affinity for dicarboxylic acid substrates. Other enzyme classes, such as α-ketoglutarate-dependent hydroxylases, are known to catalyze a wide range of hydroxylation reactions and could also be explored for this purpose. wikipedia.org These enzymes have demonstrated functional roles in various biosynthetic pathways, including those involving post-translational modifications of proteins through hydroxylation. wikipedia.org

Further research into protein engineering and substrate-enzyme interaction modeling could pave the way for developing a biocatalyst tailored for the efficient and selective α-hydroxylation of nonanedioic acid, thereby enabling a sustainable and specific route to this compound for various research applications.

Advanced Analytical and Spectroscopic Techniques for 2 Hydroxynonanedioic Acid Research

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating 2-Hydroxynonanedioic Acid from other components in a mixture. The choice of method depends on the sample's complexity and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound, provided the compound is first converted into a volatile derivative. jfda-online.comnih.gov This derivatization step is necessary because the high polarity and low volatility of the carboxylic acid and hydroxyl groups prevent its direct analysis by GC. jfda-online.com

Common derivatization procedures include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the active hydrogen atoms in the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. marinelipids.ca

Methylation: The carboxylic acid groups can be converted to their methyl esters. nih.govmarinelipids.ca

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivative provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification and quantification. nih.govmarinelipids.ca For instance, the analysis of hydroxylated fatty acid derivatives often involves monitoring specific ions that are characteristic of the molecule's structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective method for analyzing this compound in complex biological matrices like plasma, urine, or tissue extracts without the need for derivatization. sfrbm.orgnih.gov This technique is particularly advantageous for analyzing polar and non-volatile compounds. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using liquid chromatography. sfrbm.org The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the matrix. sfrbm.org This approach allows for the accurate quantification of even trace amounts of the analyte. sfrbm.orglipidmaps.org

High-Resolution Separation Techniques (e.g., UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and superior resolution compared to conventional HPLC. nih.gov This is achieved by using columns packed with smaller particles, which requires a specialized pumping system capable of handling higher backpressures. nih.gov

For the analysis of dicarboxylic acids like this compound, UHPLC can provide improved separation from structurally similar compounds and isomers. nih.govmdpi.com The enhanced resolution is critical for accurately quantifying the target analyte in complex mixtures where multiple isomers may be present. researchgate.net UHPLC systems are often coupled with mass spectrometry detectors (UHPLC-MS/MS) to combine high-efficiency separation with sensitive and selective detection. mdpi.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms. nih.govaston.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation of organic molecules. princeton.edu Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule. nih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The acidic protons of the carboxylic acid groups are typically observed as broad signals at a downfield chemical shift (10–12 ppm). libretexts.org The proton on the carbon bearing the hydroxyl group (C2) would appear at a distinct chemical shift, and protons on the alkyl chain would have characteristic signals in the 1-3 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The carbonyl carbons of the two carboxylic acid groups are highly deshielded and appear in the 170-185 ppm region. princeton.edulibretexts.org The carbon attached to the hydroxyl group would also have a characteristic chemical shift, distinct from the other methylene (B1212753) carbons of the alkyl chain.

Predicted NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)N/A~175-180
C2 (CH-OH)~4.0-4.2~70-75
C3 (CH₂)~1.6-1.8~34-38
C4-C7 (CH₂)~1.2-1.5~24-30
C8 (CH₂)~1.5-1.7~24-28
C9 (COOH)N/A~178-183
OH (on C2)Variable (broad)N/A
OH (on COOH)~10-12 (broad)N/A

Note: The values in the table are predicted and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.orgnih.govsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org

A distinct O-H stretching band for the alcohol group around 3200-3600 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid groups around 1700-1725 cm⁻¹. libretexts.org

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. nih.govsemanticscholar.org The Raman spectrum of this compound would complement the IR data, providing strong signals for the C-C backbone and C-H bonds of the alkyl chain.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
O-H (Alcohol)Stretching3200-3600Broad, Strong
C-H (Alkyl)Stretching2850-2960Medium-Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C-OStretching1210-1320Medium

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Specifically, this technique is highly effective for compounds containing conjugated π-systems, where alternating single and multiple bonds create delocalized electrons that can be excited by lower-energy (longer wavelength) light. jackwestin.commasterorganicchemistry.comlibretexts.org

For simple, non-conjugated carboxylic acids, the primary electronic transition is a weak n→π* transition of the carbonyl group, which typically occurs at wavelengths around 200–215 nm. libretexts.orgjove.com This absorption is outside the standard analytical range of many UV-Vis spectrophotometers and is often subject to interference from solvents and other common organic molecules.

This compound, in its underivatized form, lacks an extended conjugated system. Its structure consists of a nine-carbon aliphatic chain with two carboxyl groups and one hydroxyl group. The only chromophore present is the carbonyl group within the carboxylic acid moieties. As such, it is not expected to exhibit significant absorbance in the 220–800 nm region. masterorganicchemistry.com The absorption maximum for this compound would be in the far UV region, making direct detection and quantification by standard UV-Vis spectroscopy impractical. libretexts.orgjove.com

However, UV-Vis spectroscopy could be employed for the analysis of this compound if it is first derivatized with a UV-absorbing or colored reagent. This process, known as chromogenic derivatization, introduces a significant chromophore into the molecule, shifting its maximum absorbance to a more convenient and detectable wavelength. For instance, reacting the carboxylic acid groups with a suitable derivatizing agent that contains a conjugated aromatic system would yield a product with strong UV or visible absorbance, allowing for sensitive quantification.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of metabolites, providing detailed information on their molecular weight and structure. It is particularly valuable for identifying and quantifying compounds like this compound in complex biological matrices.

Electron Impact Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Impact (EI) ionization is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M+•) and extensive fragmentation. orgchemboulder.comuab.edu The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions that can be used to elucidate its structure. libretexts.org

For this compound, the molecular ion peak would likely be weak or absent due to the instability of the initial radical cation. youtube.com The fragmentation pattern would be dominated by cleavages at bonds adjacent to the functional groups (carboxyl and hydroxyl groups), which are the most likely sites of ionization. orgchemboulder.com

Predicted Fragmentation of this compound Methyl Ester under EI-MS:

m/z Value Proposed Fragment Structure Fragmentation Pathway
M-18[M-H₂O]+•Loss of a water molecule from the hydroxyl group.
M-31[M-OCH₃]+Loss of a methoxy radical from one of the esterified carboxyl groups.
M-59[M-COOCH₃]+Loss of a carbomethoxy group.
M-73[M-CH(OH)COOCH₃]+Cleavage between C2 and C3.
Various[CₙH₂ₙ₋₁O₂]+Cleavage along the aliphatic chain.

Note: Analysis of dicarboxylic acids by EI-MS often requires derivatization, such as esterification (e.g., to methyl esters), to increase volatility.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. rsc.org In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For dicarboxylic acids, ESI is typically performed in negative ion mode, which facilitates the deprotonation of the acidic carboxyl groups. uab.eduuab.edu this compound would be expected to form a singly charged [M-H]⁻ ion and potentially a doubly charged [M-2H]²⁻ ion. The relative abundance of these ions depends on the pH of the solution and the gas-phase basicity of the resulting anions.

ESI is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis (LC-ESI-MS). This approach allows for the sensitive and specific quantification of this compound in biological samples. Derivatization can also be used to enhance ESI efficiency, for instance, by introducing a permanently charged group. longdom.orgresearchgate.net

Advanced Mass Spectrometric Techniques (e.g., Orbitrap MS/MS)

High-resolution mass spectrometers, such as the Orbitrap, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. When coupled with tandem mass spectrometry (MS/MS), these instruments can provide detailed structural information.

In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. The fragmentation of the deprotonated this compound would likely involve the loss of small neutral molecules such as H₂O and CO₂. researchgate.net

Hypothetical MS/MS Fragmentation of [M-H]⁻ of this compound:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
203.1185.1H₂O
203.1159.1CO₂
185.1141.1CO₂

The high resolving power of the Orbitrap allows for the differentiation of isobaric interferences, which is crucial for accurate metabolite identification in complex biological matrices. cam.ac.uk

Enzymatic Biosensors for Targeted Detection

Enzymatic biosensors are analytical devices that combine the high specificity of an enzyme with a signal transducer to detect a target analyte. scholaris.ca Such a sensor for this compound would offer a rapid and highly selective method for its quantification. rsc.org

The development of an enzymatic biosensor for this compound would likely be based on a specific dehydrogenase or oxidase that uses the target molecule as a substrate. For example, a hypothetical "2-hydroxynonanedioate dehydrogenase" could be immobilized on an electrode surface. mdpi.com

In the presence of this compound and a suitable cofactor (e.g., NAD⁺), the enzyme would catalyze its oxidation. The resulting production of NADH could then be detected electrochemically by its oxidation at the electrode surface, generating a current that is proportional to the concentration of this compound. nih.gov

Components of a Hypothetical Biosensor for this compound:

Component Function Example
BioreceptorSpecifically recognizes and reacts with the analyte.2-hydroxynonanedioate dehydrogenase
TransducerConverts the biochemical reaction into a measurable signal.Amperometric electrode
Signal ProcessorAmplifies and displays the signal.Potentiostat and computer

While specific enzymes for this compound may not be commercially available, the principles of biosensor design are well-established and could be applied if a suitable enzyme is identified or engineered. google.comresearchgate.netwjarr.com

Isotopic Analysis for Fluxomics and Pathway Elucidation

Isotopic analysis, particularly using stable isotopes like ¹³C, is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.commdpi.com By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. researchgate.net

If this compound were a metabolite of interest, its metabolic origin and fate could be investigated using isotopic labeling. For instance, cells or organisms could be supplied with ¹³C-labeled glucose or fatty acids. The incorporation of ¹³C into this compound would then be monitored by mass spectrometry or NMR spectroscopy. embopress.org The specific pattern of ¹³C labeling (the isotopomer distribution) in this compound can provide detailed information about the metabolic pathways that were active in its synthesis. nih.gov

Conversely, if ¹³C-labeled this compound were administered, its breakdown products could be traced to elucidate its catabolic pathways. nih.gov This approach would reveal how this dicarboxylic acid is metabolized and integrated into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. osti.gov

Applications of Isotopic Analysis for this compound Research:

Research Question Isotopic Labeling Strategy Analytical Technique
What is the biosynthetic precursor of this compound?Feed cells with ¹³C-labeled glucose or fatty acids.LC-MS/MS to measure ¹³C enrichment in this compound.
What are the catabolic products of this compound?Administer uniformly ¹³C-labeled this compound.GC-MS or LC-MS/MS to identify labeled downstream metabolites.
What is the flux through the pathway involving this compound?Perform steady-state or dynamic labeling experiments with a ¹³C tracer.Computational modeling of isotopomer data from multiple metabolites.

This powerful technique provides a dynamic view of metabolism that is not achievable with simple concentration measurements alone. nih.gov

Future Directions and Emerging Research Avenues in 2 Hydroxynonanedioic Acid Research

Unraveling Novel Enzymatic Activities and Pathways

Future research into 2-hydroxynonanedioic acid will likely focus on identifying and characterizing the specific enzymes responsible for its biosynthesis and degradation. While the general pathways for dicarboxylic acid and 2-hydroxy acid metabolism are understood, the precise enzymatic players for a nine-carbon hydroxylated dicarboxylic acid remain to be elucidated.

The biosynthesis is presumed to start from nonanedioic acid, which itself is a product of the ω-oxidation of nonanoic acid. The key hydroxylation step at the alpha-carbon (C-2) is a critical area of investigation. An enzyme with fatty acid 2-hydroxylase (FA2H) activity is a likely candidate for this conversion. The degradation of this compound is expected to proceed through a combination of α-oxidation and β-oxidation. The 2-hydroxy group may be oxidized to a 2-oxo group by an (S)-2-hydroxy-acid oxidase or a similar dehydrogenase. Following this, the molecule would likely enter the peroxisomal β-oxidation pathway for chain shortening.

Table 1: Putative Enzymatic Steps in this compound Metabolism

Metabolic StepPutative Enzyme ClassSubstrateProductCellular Location
Biosynthesis
α-hydroxylationFatty Acid 2-Hydroxylase (FA2H)Nonanedioic acidThis compoundEndoplasmic Reticulum
Degradation
Oxidation(S)-2-hydroxy-acid oxidase / dehydrogenaseThis compound2-Oxononanedioic acidPeroxisome
Chain ShorteningPeroxisomal β-oxidation enzymes2-Oxononanedioic acidSuccinyl-CoA, Acetyl-CoAPeroxisome

Interplay with Other Metabolic Pathways (e.g., Amino Acid Metabolism, Carbohydrate Metabolism)mdpi.comkhanacademy.org

The metabolic fate of this compound is intrinsically linked to central metabolic pathways. Its degradation products, succinyl-CoA and acetyl-CoA, are key intermediates in cellular metabolism.

Interplay with Carbohydrate Metabolism:

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA and succinyl-CoA directly enter the TCA cycle, contributing to ATP production.

Gluconeogenesis: Succinyl-CoA can be converted to oxaloacetate, a precursor for gluconeogenesis, highlighting a potential role in maintaining glucose homeostasis during fasting.

Interplay with Amino Acid Metabolism:

Transamination and Deamination: The carbon skeletons of some amino acids can be converted into TCA cycle intermediates. nih.gov Conversely, intermediates from this compound degradation could potentially be used for the synthesis of non-essential amino acids.

Urea (B33335) Cycle: The complete oxidation of the degradation products requires a functional urea cycle to handle the nitrogen load from associated amino acid catabolism.

Application of Systems Biology and Omics Approaches

A systems biology approach, integrating various "omics" data, will be crucial to understand the broader physiological role of this compound.

Metabolomics Profiling in Model Organisms

Untargeted metabolomics in plasma and urine of model organisms can identify this compound and correlate its levels with physiological or pathological states, such as inborn errors of metabolism like dicarboxylic aciduria. nih.gov Such studies can reveal conditions under which the synthesis or degradation of this molecule is altered. For instance, elevated levels might be a biomarker for specific enzyme deficiencies or metabolic stress. nih.gov

Proteomics and Transcriptomics of Relevant Enzymes

Proteomic and transcriptomic analyses of tissues where dicarboxylic acid metabolism is active, such as the liver and kidney, can identify the enzymes involved in the metabolism of this compound. In conditions of peroxisomal dysfunction, proteomics can reveal the specific enzymatic defects leading to the accumulation of dicarboxylic acids. diva-portal.orgnih.gov Transcriptomic studies can uncover the regulatory networks that control the expression of genes encoding these metabolic enzymes. researchgate.net

Development of Advanced Bioanalytical Tools for Research

The development of sensitive and specific bioanalytical methods is essential for the accurate quantification of this compound in biological samples. Due to its chiral nature at the C-2 position, methods that can distinguish between the D and L enantiomers will be particularly important.

Table 2: Advanced Bioanalytical Techniques for this compound Research

TechniqueApplicationAdvantages
LC-MS/MS Quantification in plasma, urine, and tissuesHigh sensitivity and specificity.
Chiral Chromatography Separation of D and L enantiomersAllows for stereospecific metabolic studies.
GC-MS Analysis of volatile derivativesProvides high resolution and structural information.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of 2-Hydroxynonanedioic Acid in synthetic preparations?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydroxyl and carboxylic acid functional groups. Cross-reference with spectral libraries for analogous hydroxy acids (e.g., 3-Hydroxynonanoic Acid) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection at 210–220 nm, calibrated against certified standards .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (C9H16O6C_9H_{16}O_6) .

Q. What precautions are critical for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust formation by working in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Monitor stability periodically using FT-IR to detect degradation (e.g., esterification or oxidation) .

Q. How should researchers design initial experiments to assess the compound’s aqueous solubility and pH-dependent behavior?

  • Methodological Answer :

  • Prepare solutions in buffered media (pH 2–12) and measure solubility via gravimetric analysis or UV-Vis spectrophotometry.
  • Use potentiometric titration to determine dissociation constants (pKapK_a) for hydroxyl and carboxylic acid groups, referencing protocols for structurally similar dicarboxylic acids .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Comparative Toxicology Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized cell lines (e.g., HepG2, HEK293) under controlled conditions. Compare results with structurally related compounds (e.g., 3-Hydroxyoctanoic Acid) to identify structure-activity relationships .
  • Meta-Analysis : Systematically review existing datasets, applying statistical tools (e.g., Cochran’s Q test) to assess heterogeneity and bias in prior studies .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., organocatalysts, metal-ligand complexes) in asymmetric hydroxylation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism spectroscopy .
  • Reaction Engineering : Vary solvent polarity (e.g., DMSO vs. THF) and temperature to maximize yield and selectivity. Use Design of Experiments (DoE) to model parameter interactions .

Q. What methodologies are recommended for investigating the environmental persistence of this compound in soil and aquatic systems?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301/302 guidelines to measure half-life (t1/2t_{1/2}) in simulated environments. Employ LC-MS/MS to track degradation products (e.g., shorter-chain hydroxy acids) .
  • Ecotoxicology : Assess bioaccumulation potential in model organisms (e.g., Daphnia magna) using 14C^{14}C-labeled compound and scintillation counting .

Data Analysis and Reporting

Q. How should researchers structure datasets for reproducibility in studies involving this compound?

  • Methodological Answer :

  • Data Tables : Include raw NMR/HPLC/MS data, reaction yields, and statistical parameters (e.g., SD, RSD). Format tables using ACS Style Guide standards (example below):
ParameterValue ± SDMethod
Purity (%)98.5 ± 0.3HPLC (UV 210 nm)
1H^1H-NMR Shift (ppm)3.45 (t, J=6 Hz)400 MHz, D2 _2O
  • Conflict Resolution : Annotate outliers with potential sources (e.g., solvent impurities, instrumental drift) and provide raw data files in supplementary materials .

Research Gaps and Future Directions

  • Current safety data for this compound are limited. Prioritize GHS-compliant toxicology studies using OECD guidelines .
  • Explore applications in polymer chemistry (e.g., biodegradable polyesters) by copolymerizing with lactones, following protocols for analogous hydroxy acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.